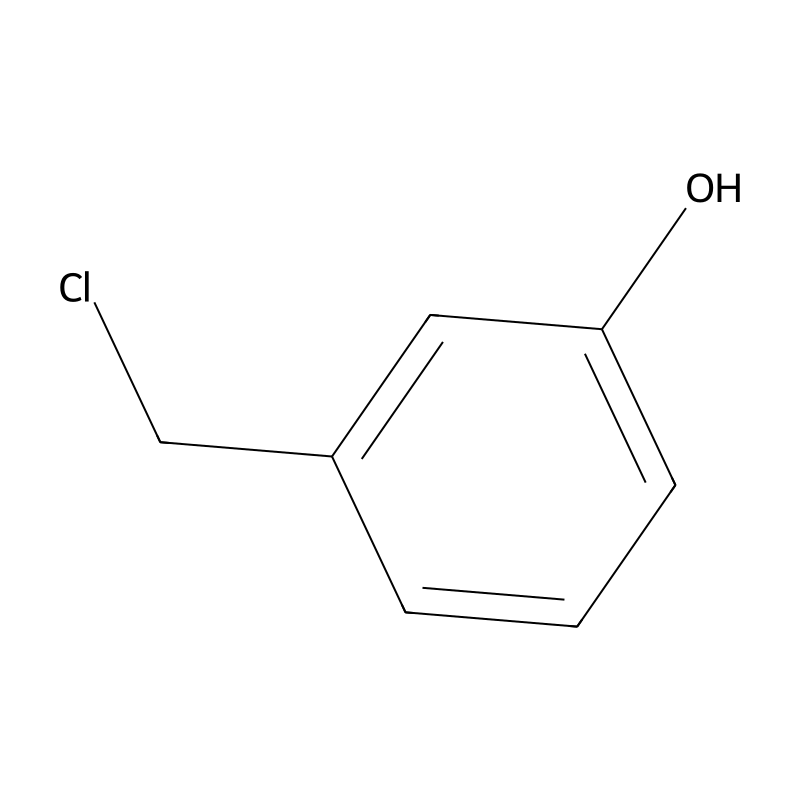3-(Chloromethyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceuticals
Many drugs and medications contain sulfonic acid groups, which can enhance their water solubility, improve their ability to bind to target molecules, and influence their overall pharmacological properties .
Dyes
Sulfonic acid groups are commonly found in synthetic dyes, contributing to their water solubility and influencing their color properties .
Reaction Mechanism
3-(Chloromethyl)phenol acts as a sulfonating agent through its ability to react with aromatic compounds, introducing the sulfonic acid group. The reaction mechanism involves several steps :
Activation
The hydroxyl group (OH) in 3-(Chloromethyl)phenol reacts with a strong acid, becoming protonated (OH2+). This activates the molecule for further reaction.
Nucleophilic attack
The activated 3-(Chloromethyl)phenol then acts as an electrophile (electron-deficient) and reacts with the aromatic ring of the target molecule, a nucleophile (electron-rich). This forms a covalent bond between the aromatic ring and the carbon atom attached to the chlorine atom in 3-(Chloromethyl)phenol.
Displacement and sulfonate formation
Subsequently, the chloride ion (Cl-) is displaced by a nucleophile, typically a water molecule (H2O), resulting in the formation of the desired sulfonic acid group on the aromatic ring.
Advantages and Limitations
Advantages:
- -(Chloromethyl)phenol offers a simple and efficient method for introducing sulfonic acid groups under mild reaction conditions.
- It is readily available and relatively inexpensive compared to other sulfonating agents.
Limitations:
- -(Chloromethyl)phenol is a hazardous chemical, requiring careful handling due to its corrosive and potentially carcinogenic properties.
- The reaction can generate unwanted byproducts, requiring additional steps for purification of the final product.
3-(Chloromethyl)phenol, also known as m-chlorophenol, is an organic compound with the molecular formula . It features a phenolic structure with a chloromethyl group attached to the meta position of the phenol ring. This compound appears as a colorless to pale yellow liquid and has a distinctive odor. Its IUPAC name is 3-chlorobenzyl alcohol, and it has a CAS Registry Number of 60760-06-7 .
3-(Chloromethyl)phenol is likely a hazardous compound due to the presence of the chloromethyl group, a known mutagen and carcinogen [].
Here are some potential safety concerns:
- Toxicity: Limited data available, but it is advisable to handle it with caution due to its potential to cause skin irritation, respiratory problems, and genotoxicity [].
- Flammability: Information unavailable, but organic compounds with similar structures can be flammable.
- Reactivity: May react exothermically with strong bases and oxidizing agents.
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles in reactions such as hydrolysis or alkylation, making it a versatile intermediate in organic synthesis.
- Electrophilic Aromatic Substitution: The presence of the hydroxyl group on the phenol ring enhances electrophilic substitution reactions at the ortho and para positions, allowing for further derivatization .
- Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols and amines, through catalytic hydrogenation or other reducing agents.
Several methods exist for synthesizing 3-(Chloromethyl)phenol:
- From Phenol: Chloromethylation of phenol using chloromethyl methyl ether in the presence of an acid catalyst.
- Via Friedel-Crafts Reaction: Reaction of chloromethyl methyl ether with meta-substituted phenols under acidic conditions.
- Direct Chlorination: Chlorination of toluene followed by hydroxylation can yield 3-(Chloromethyl)phenol as a product .
3-(Chloromethyl)phenol serves various applications:
- Intermediate in Organic Synthesis: It is widely used as a building block for synthesizing pharmaceuticals and agrochemicals.
- Antimicrobial Agent: Its biological properties allow it to be utilized in formulations aimed at controlling microbial growth.
- Industrial
Studies have shown that 3-(Chloromethyl)phenol interacts with biological systems through various mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding: The compound can bind to certain receptors, influencing physiological responses.
- Toxicological Assessments: Research indicates potential cytotoxic effects, emphasizing the need for safety evaluations in its use .
Several compounds share structural similarities with 3-(Chloromethyl)phenol. Here are some notable examples:
| Compound Name | Structure | Distinguishing Features |
|---|---|---|
| 4-Chloro-3-methylphenol | C7H7ClO | Chlorine at the para position; used as a disinfectant. |
| 2-Chloro-4-methylphenol | C7H7ClO | Different substitution pattern; known for its herbicidal properties. |
| 2-Chloro-5-methylphenol | C7H7ClO | Similar structure but different position of chlorine; used in dye synthesis. |
3-(Chloromethyl)phenol is unique due to its specific reactivity profile and biological activity compared to these similar compounds. Its meta-positioned chloromethyl group allows for distinct chemical behavior and applications not shared by its counterparts .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]
Pictograms


Corrosive;Irritant








